7-(Aminomethyl)quinolin-8-ol dihydrochloride is a chemical compound derived from quinoline, a bicyclic structure that is significant in various biological and chemical applications. This compound is characterized by the presence of an amino group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring, which enhances its reactivity and potential applications in medicinal chemistry. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, which can affect its solubility and bioavailability.
7-(Aminomethyl)quinolin-8-ol dihydrochloride belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-containing heterocyclic aromatic compound widely studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular derivative has been synthesized for various research purposes, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride typically involves several steps, often starting from 8-hydroxyquinoline. One common method is through the Mannich reaction, where 8-hydroxyquinoline reacts with formaldehyde and an amine (such as morpholine or other amines) to introduce the aminomethyl group at the 7-position.
The molecular structure of 7-(Aminomethyl)quinolin-8-ol dihydrochloride consists of a quinoline core with specific substituents:
The chemical formula for this compound can be represented as , reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
7-(Aminomethyl)quinolin-8-ol dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions expand its utility in synthesizing more complex molecules or in applications such as catalysis or drug development.
The mechanism of action for 7-(Aminomethyl)quinolin-8-ol dihydrochloride primarily relates to its biological activity:
The physical properties of 7-(Aminomethyl)quinolin-8-ol dihydrochloride include:
Chemical properties include:
7-(Aminomethyl)quinolin-8-ol dihydrochloride has several applications:
The medicinal journey of 8-hydroxyquinoline derivatives began with simple halogenated compounds that found clinical utility as antipathogenic agents [4]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), developed in the early 20th century, became historically significant for treating intestinal amebiasis and served as a prototype for subsequent structural refinements [1]. The mid-20th century witnessed the introduction of nitroxoline (5-nitro-8-hydroxyquinoline), which demonstrated expanded utility in urinary tract infections through mechanisms involving RNA synthesis inhibition and metal chelation [4]. By the 1980s, research focus shifted toward anticancer applications, with studies revealing that certain derivatives could inhibit ribonucleotide reductase—an iron-dependent enzyme crucial for DNA synthesis [1] [7].
The discovery of collateral sensitivity in multidrug-resistant (MDR) cancers marked a therapeutic breakthrough for 8-HQ derivatives. Systematic screening through the NCI-60 panel identified lead compounds such as NSC693871 (7-pyrrolidin-1-yl-methyl-8-hydroxyquinoline) and NSC57969 (7-piperidin-1-yl-methyl derivative) that exhibited P-glycoprotein-dependent toxicity [1]. These compounds demonstrated up to >10-fold selectivity against MDR cell lines compared to their parental counterparts, with their efficacy directly linked to protonation states (pKa) and metal binding affinities [1]. Contemporary research has expanded into targeting epigenetic regulators, exemplified by IOX1 (5-carboxy-8-hydroxyquinoline), a broad-spectrum Jumonji histone demethylase inhibitor with IC50 values reaching 1.1 μM against KDM6A [4]. Recent innovations include antibody-drug conjugates incorporating 8-HQ warheads designed as MYC protein degraders, representing the latest therapeutic frontier for this pharmacophore [10].
Table 1: Evolution of Key 8-Hydroxyquinoline Derivatives in Medicinal Chemistry
Era | Representative Compound | Key Structural Features | Primary Therapeutic Application |
---|---|---|---|
Early 1900s | Clioquinol | 5-Chloro, 7-iodo substitution | Antiseptic/anti-amebic |
Mid-1900s | Nitroxoline | 5-Nitro substitution | Urinary tract antibacterials |
1980-2000 | CQ (Clioquinol) derivatives | Unmodified core | Neuroprotective (Alzheimer's) |
2000-2010 | NSC693872 | 7-Diethylaminomethyl | Multidrug-resistant cancer |
2010-Present | IOX1 derivatives | 5-Carboxy substitution | Epigenetic enzyme inhibition |
The strategic introduction of an aminomethyl group at position 7 (C7) of the quinoline ring represents a sophisticated structural optimization that enhances biological activity while preserving the essential chelating pharmacophore [7]. This modification creates a tertiary nitrogen center that significantly influences the molecule's electronic properties, particularly through modulation of protonation equilibria at physiological pH [1]. The resulting zwitterionic character enhances interactions with biological membranes, facilitating improved cellular penetration compared to unsubstituted or C5-modified analogs [1] . The C7 position offers distinct steric advantages over C5 modifications; being distal to the critical 8-hydroxyl group, it minimizes interference with metal coordination while allowing substantial side chain elaboration [1] .
The Mannich reaction serves as the principal synthetic route for introducing aminomethyl groups at C7, employing formaldehyde (or paraformaldehyde) and diverse amine components under mild conditions . This versatile methodology enables the incorporation of various structural motifs: aliphatic amines (e.g., octylamine) enhance lipophilicity for membrane penetration, cyclic amines (pyrrolidine, piperidine) influence conformational flexibility and basicity, while functionalized amines (e.g., 2-morpholinoethylamine) introduce additional hydrogen-bonding capabilities . The resulting analogs demonstrate markedly improved MDR-selective cytotoxicity compared to their unsubstituted counterparts, with structure-activity relationship (SAR) studies revealing that electron-donating groups at C5 synergize with C7 aminomethylation to enhance activity against resistant cancers [1].
The protonation state of the C7 aminomethyl group significantly influences chelation behavior and subcellular targeting. At physiological pH, the quinoline nitrogen (pKa ~4.9) remains deprotonated while the aliphatic amine (pKa ~9-10) becomes protonated, creating a cationic center that promotes mitochondrial accumulation [1]. This localization proves critical for disrupting metal homeostasis in organelles rich in redox-active metals like copper and iron. Additionally, the hydrogen-bonding capacity of the protonated amine facilitates interactions with biological targets, as evidenced in derivatives that inhibit cathepsin B through binding site interactions beyond metal chelation [4] [7]. Recent molecular modeling studies suggest that C7-aminomethylated quinolines adopt favorable binding conformations with histone demethylases and matrix metalloproteinases, positioning the hydroxyl group for critical active-site interactions [4] [7].
Table 2: Impact of Position-Specific Substitutions on 8-Hydroxyquinoline Bioactivity
Position | Substitution Type | Biological Consequences | Therapeutic Implications |
---|---|---|---|
C5 | Halogens (Cl, Br), nitro group | Enhanced antimicrobial activity; increased lipophilicity | Antibacterials (nitroxoline) |
C7 | Aminomethyl groups | Improved MDR cancer selectivity; protonation-dependent targeting | Anticancer leads (NSC693872) |
C2 | Carboxamide groups | Antiviral activity; increased molecular weight | Dengue virus inhibitors |
Unmodified core | None | Basic chelation properties | Metal scavenging; antiseptic |
The conversion of 7-(aminomethyl)quinolin-8-ol to its dihydrochloride salt (CAS# 1909319-46-5) represents a strategic pharmaceutical optimization that addresses critical physicochemical limitations of the free base [3] [8]. The crystalline salt form significantly enhances aqueous solubility (>50 mg/mL in water) compared to the poorly soluble free base (<1 mg/mL), facilitating formulation development for biological testing and potential therapeutic applications [9]. This solubility enhancement stems from the ionization state of both the quinoline nitrogen and the primary aliphatic amine, which creates a dicationic species capable of extensive hydration [6].
The hydrochloride salt formation profoundly influences solid-state properties, yielding materials with improved crystallinity and thermal stability . The dihydrochloride derivative exhibits a defined melting point of approximately 190°C, allowing straightforward purity assessment through melting point determination . Furthermore, the salt form demonstrates enhanced hygroscopic stability compared to hydrochloride salts of tertiary amine analogs, as the primary aminomethyl group forms stronger ionic networks in the crystal lattice [8]. These characteristics simplify handling procedures and ensure batch-to-batch consistency during biological evaluation.
The bioavailability implications of dihydrochloride salt formation extend beyond solubility enhancement. The increased polar surface area (PSA ≈ 98 Ų) of the protonated species reduces passive diffusion but facilitates uptake through solute carriers in the gastrointestinal tract [6] [9]. Once internalized, the pH-dependent partitioning becomes advantageous: the dicationic form predominates in extracellular fluid (pH 7.4), promoting circulation, while partial deprotonation occurs in acidic organelles (lysosomes, pH ~4.5; endosomes, pH ~5.5), enabling membrane penetration and intracellular accumulation [1] [6]. This compartment-specific ionization creates a "trapping" mechanism that concentrates the compound in subcellular locations rich in metal ions, thereby enhancing its chelation-dependent bioactivity [1].
Synthetic protocols for 7-(aminomethyl)quinolin-8-ol dihydrochloride typically involve reacting the free base with hydrogen chloride gas in ethanol or treating the Mannich base product with concentrated hydrochloric acid . Process optimization studies demonstrate that controlled crystallization from ethanol/water mixtures yields materials with optimal particle size distribution for formulation development . Analytical characterization confirms the salt structure through distinctive proton NMR shifts (δ 8.90 ppm for H-2; δ 4.25 ppm for -CH2NH3+) and characteristic chloride stretching vibrations (ν ≈ 700-800 cm⁻¹) in infrared spectroscopy [8]. The synthetic accessibility of this salt form, coupled with its favorable physicochemical profile, establishes it as the preferred form for ongoing pharmacological investigations.
Table 3: Comparative Properties of 7-(Aminomethyl)quinolin-8-ol and Its Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Water Solubility | <1 mg/mL | >50 mg/mL | Enables aqueous formulation |
Melting Point | Not well-defined | ~190°C | Facilitates purity assessment |
Crystallinity | Amorphous tendency | Defined crystals | Improves handling stability |
Ionization State (pH 7.4) | Mixed mono-cation/neutral | Predominantly di-cation | Enhances circulation time |
Synthetic Handling | Oily residue; hard to purify | Crystalline solid; simple isolation | Ensures batch reproducibility |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2